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Menaquinone-6 (MK-6) Content in Foods

The table below summarizes the MK-6 content found in various foods, as reported in the search results.
Concentrations are given in micrograms per 100 grams (pg/100 g). "Tr" indicates a trace amount, and empty

cells indicate that no data was provided in the sources reviewed.

Food Category Specific Food MK-6 Content (ug/100 g) Source(s)

Fermented Dairy Cheese (Hard) 0.6-1.0 [1]
Cheese (Curd) 0.1-0.3 [1]
Fermented Milk (Mesophilic) 4.2 [1]
Fermented Milk Not Detected [1]

(Thermophilic)

Buttermilk 0-0.2 [1]

Whole Milk, Sour 0.2 [1]
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Food Category Specific Food MK-6 Content (ug/100 g) Source(s)
Fermented Sauerkraut Not Reported [1] [2]
Vegetables
Animal Products Beef Liver Not Detected (in most [2]
studies)
Chicken (Meat & Liver) Not Detected [2]
Goose Liver (Foie Gras) Not Reported [2]

Key Experimental Protocols for Vitamin K Analysis

The quantitative data presented relies on sophisticated analytical techniques. Here is a detailed methodology

commonly used in recent studies for accurate quantification of vitamin K vitamers, including MK-6.

1. Primary Technique: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry

(LC-ESI-MS/MS)

This is the gold-standard method for sensitive and specific quantification of different vitamin K forms in

complex food matrices [3].

Sample Preparation: This is a critical step to isolate the analytes from fats and other interfering

components.

o Extraction: Food samples are homogenized and repeatedly extracted with organic solvents,
such as hexane or a mixture of hexane and isopropanol, to liberate the fat-soluble vitamins.

o Purification: The extract may be purified using solid-phase extraction (SPE) cartridges to
remove triglycerides and other impurities, improving the sensitivity of the analysis.

¢ Internal Standardization: To ensure accuracy and correct for losses during preparation, stable
isotope-labeled internal standards (e.g., deuterated forms like d7-MK-6) are added to the sample at
the very beginning of the extraction process [3]. The use of such standards is considered cost-
effective for achieving high trueness in results.

e Chromatographic Separation (LC): The purified extract is injected into a High-Performance Liquid
Chromatography (HPLC) system. A reverse-phase C18 column is typically used to separate the
different vitamin K vitamers (PK, MK-4, MK-5, MK-6, etc.) based on their hydrophobicity.

¢ Detection and Quantification (ESI-MS/MS):

o The separated compounds are ionized using an Electrospray lonization (ESI) source.
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o The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. This first
selects the specific parent ion for MK-6, fragments it, and then monitors for a specific product
ion unique to MK-6. This two-stage mass selection provides high specificity, minimizing
background noise.

o The concentration of MK-6 in the sample is calculated by comparing the ratio of its peak area to
the peak area of the internal standard (d7-MK-6) against a calibrated standard curve.

The following diagram illustrates this multi-step analytical workflow.
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Research Implications and Data Gaps
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For researchers and drug development professionals, understanding the context of this data is crucial:

¢ Predominance in Fermented Dairy: The available data strongly suggests that fermented dairy
products, particularly certain cheeses, are the most significant dietary source of MK-6 [1]. The
type of bacterial starter cultures used in fermentation (e.g., mesophilic vs. thermophilic) directly
influences the final MK content [4] [1].

e Major Data Gap in Animal Products: Most studies analyzed for animal products like beef liver,
chicken, and foie gras focused on MK-4 or longer-chain menaquinones like MK-11 to MK-13. MK-6
was either not detected or not reported, indicating it is not a major vitamer in these tissues [2].

¢ Limitations of Food Databases: A recurring challenge noted in the literature is the lack of
comprehensive and detailed vitamin K2 data in national food composition databases [4] [1]. This
limits the ability to perform large-scale dietary association studies with high precision for individual
menaquinones like MK-6.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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